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The Vhrl (Vitamin H Regulator 1) gene in Saccharomyces cerevisiae is a key transcriptional
activator essential for the cellular response to biotin deficiency.[1][2] Under low biotin
conditions, the Vhrl protein (Vhrlp) binds to specific DNA sequences known as Vitamin H-
Responsive Elements (VHRES) in the promoter regions of the VHT1 and BIO5 genes.[1][2][3]
This binding initiates the recruitment of the SWI/SNF chromatin remodeling complex, leading to
the transcriptional activation of VHT1, which encodes a biotin transporter, and BIO5, which is
involved in the uptake of a biotin precursor.[1] Given its central role in biotin homeostasis, the
targeted modification of the Vhrl gene using the CRISPR-Cas9 system presents a powerful
approach to investigate the intricacies of biotin metabolism and potentially engineer yeast
strains with altered biotin uptake or synthesis capabilities.

The CRISPR-Cas9 system is a versatile and efficient genome editing tool that allows for
precise targeted modifications of DNA.[4][5] The system utilizes a guide RNA (gRNA) to direct
the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).
[5][6] In S. cerevisiae, these DSBs are predominantly repaired by the highly efficient
homologous recombination (HR) pathway. By co-transforming the yeast cells with a donor DNA
template containing the desired genetic modification, precise gene knockouts, insertions, or
point mutations can be achieved.[2][4] The application of CRISPR-Cas9 to edit the Vhrl gene
can facilitate loss-of-function studies to elucidate its complete repertoire of target genes and
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downstream effects. Furthermore, it can be employed to introduce specific mutations to study
the structure-function relationship of the Vhrlp, particularly its DNA binding and transcriptional
activation domains.

Vhrl Signaling Pathway in Response to Low Biotin
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Caption: Vhrlp-mediated activation of biotin-related genes.
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Experimental Workflow for CRISPR-Cas9 Editing of
Vhrl
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Caption: Workflow for Vhrl gene editing using CRISPR-Cas?9.

Quantitative Data Summary
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The following tables provide representative data on the efficiency of CRISPR-Cas9 mediated

gene editing in Saccharomyces cerevisiae. While specific data for the Vhrl gene is not

available in the literature, these values reflect typical efficiencies observed for gene knockouts

in yeast.

Table 1: On-Target Editing Efficiency

Editing Efficiency

Target Gene Type of Edit Reference
(%)
CAN1 Knockout 70-100 [5]
Various Knockout High [7]
) N Significantly lower (up
Heterozygous Loci Allele-specific [8]
to 99-fold)
Table 2: Off-Target Mutation Analysis
Off-Target
Method Comments Reference
Frequency
i . Judicious gRNA
Computational Varies based on ) o
o . design minimizes off- [9]
Prediction gRNA design
targets.
Can lead to large o
A potential side-effect
) ] scale loss of )
In vivo detection o in heterozygous [8]
heterozygosity in ]
strains.
diploids
o Engineered Cas9
High-fidelity Cas9 Reduced off-target . )
i . proteins can increase [9][10]
variants activity o
specificity.
Experimental Protocols
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Protocol 1: Guide RNA Design and Plasmid

Construction
¢ gRNA Design:

o Identify the coding sequence of the Vhrl gene (Systematic name: YILO56W) from the
Saccharomyces Genome Database (SGD).

o Use a web-based gRNA design tool (e.g., CHOPCHOP, CRISPRA4P) to identify potential
20-nucleotide gRNA sequences targeting the Vhrl open reading frame.[5]

o Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM)
sequence (5-NGG-3' for Streptococcus pyogenes Cas9).[2]

o Perform a BLAST search against the S. cerevisiae genome to ensure the selected gRNA
seqguences have minimal predicted off-target sites.

e Plasmid Construction:

o Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA target
sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g.,
pML104 or a similar all-in-one CRISPR plasmid).[2][7]

o Anneal the oligonucleotides to form a double-stranded DNA fragment.

o Digest the Cas9-gRNA backbone plasmid with a suitable restriction enzyme (e.g., Swal
and Bcll for pML104).[2]

o Ligate the annealed gRNA fragment into the digested plasmid.

o Transform the ligation product into competent E. coli for plasmid amplification and
selection.

o Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Donor DNA Template Preparation

e For Gene Knockout:
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o Design a donor DNA template consisting of a selectable marker (e.g., a drug resistance
cassette) flanked by 40-60 base pair homology arms corresponding to the regions
immediately upstream and downstream of the Vhrl coding sequence.

o Amplify the donor DNA cassette by PCR using primers that incorporate the homology
arms.

e For Point Mutation:

o Design a single-stranded oligonucleotide or a PCR-amplified double-stranded DNA
fragment of approximately 100-200 base pairs centered around the target mutation site.

o This donor template should contain the desired nucleotide change(s) and should also
include a silent mutation in the PAM sequence to prevent repeated cleavage by Cas9 after
successful editing.[2]

Protocol 3: Yeast Transformation and Selection

e Yeast Strain: Use a standard laboratory strain of S. cerevisiae (e.g., BY4741).
e Transformation:

o Prepare competent yeast cells using the lithium acetate/single-stranded carrier
DNA/polyethylene glycol method.

o Co-transform the yeast cells with the Cas9-gRNA plasmid (approximately 100-500 ng) and
the donor DNA template (approximately 500-1000 ng).[4]

e Selection:

[e]

Plate the transformed cells onto selective medium. If using a plasmid with a URA3 marker,
plate on synthetic complete medium lacking uracil (SC-Ura).

If a selectable marker was used in the donor DNA for knockout, replica-plate the colonies

[¢]

onto a medium containing the corresponding selective agent (e.g., G418).

Incubate the plates at 30°C for 2-3 days until colonies appear.

[¢]
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Protocol 4: Verification of Gene Editing

e Colony PCR:
o Pick individual colonies from the selection plate.
o Perform colony PCR using primers that flank the targeted region of the Vhrl gene.

o Analyze the PCR products by agarose gel electrophoresis. A successful knockout will
result in a size change of the PCR product corresponding to the insertion of the marker
cassette. For point mutations, the size will remain unchanged.

e Sanger Sequencing:
o For colonies showing the expected PCR product size, purify the PCR product.

o Send the purified PCR product for Sanger sequencing to confirm the desired gene
knockout or the precise introduction of the intended point mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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